2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide
CAS No.: 946201-74-7
Cat. No.: VC8452479
Molecular Formula: C29H29FN4O3
Molecular Weight: 500.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946201-74-7 |
|---|---|
| Molecular Formula | C29H29FN4O3 |
| Molecular Weight | 500.6 g/mol |
| IUPAC Name | 2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C29H29FN4O3/c1-37-28-19-34(20-29(36)31-26-8-4-6-21-5-2-3-7-25(21)26)24(17-27(28)35)18-32-13-15-33(16-14-32)23-11-9-22(30)10-12-23/h2-12,17,19H,13-16,18,20H2,1H3,(H,31,36) |
| Standard InChI Key | KNTRELJPJLRCKG-UHFFFAOYSA-N |
| SMILES | COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name, 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide, reflects its multifunctional architecture. The molecular formula is C₃₁H₃₀FN₅O₃, derived from the integration of a piperazine core, 4-fluorophenyl group, methoxy-substituted pyridinone, and naphthalene-linked acetamide .
Structural Features
-
Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, substituted with a 4-fluorophenyl group .
-
Pyridinone Moiety: A 5-methoxy-4-oxopyridin-1(4H)-yl group, providing hydrogen-bonding capacity and metabolic stability .
-
Naphthalen-1-yl Acetamide: A hydrophobic aromatic system linked via an acetamide bridge, enhancing membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 563.61 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, pyridinone NH) |
| Hydrogen Bond Acceptors | 6 (amide O, pyridinone O, etc.) |
| LogP (Predicted) | 3.8 ± 0.5 |
Synthesis and Structural Optimization
Analytical Characterization
Key characterization data for related compounds include:
-
¹H NMR: Peaks at δ 7.8–8.2 ppm (naphthalene protons), δ 3.7–4.1 ppm (piperazine CH₂), and δ 3.3 ppm (methoxy group) .
-
HPLC Purity: ≥95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Pharmacological Activity and Mechanism
Adenosine Receptor Antagonism
Structurally similar piperazine derivatives exhibit potent adenosine A₂A receptor antagonism (IC₅₀ = 12–50 nM), suggesting potential utility in Parkinson’s disease and cancer immunotherapy . The 4-fluorophenyl group enhances binding affinity to hydrophobic receptor pockets .
HDAC Inhibition
Piperazine-containing carbamates demonstrate histone deacetylase (HDAC) inhibitory activity, with IC₅₀ values <100 nM in glioblastoma cell lines . The pyridinone moiety may chelate zinc ions in the HDAC active site .
Table 2: Hypothesized Pharmacological Targets
| Target | Potential Indication | Supporting Evidence |
|---|---|---|
| Adenosine A₂A Receptor | Parkinson’s disease | Patent US20100273757A1 |
| HDAC6 | Oncology | Patent JP4606027B2 |
| σ-1 Receptor | Neuropathic pain | Structural analogs |
Pharmacokinetics and ADME Profile
Absorption and Distribution
-
Lipophilicity: The naphthalene group confers high logP (~3.8), favoring blood-brain barrier penetration .
-
Plasma Protein Binding: Predicted >90% due to aromatic stacking interactions .
Metabolism and Excretion
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume